molecular formula C10H11N3O5 B7830004 N-{[(2-nitrophenyl)amino]carbonyl}alanine

N-{[(2-nitrophenyl)amino]carbonyl}alanine

Cat. No.: B7830004
M. Wt: 253.21 g/mol
InChI Key: XSCVYCGATHCQFJ-UHFFFAOYSA-N
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Description

N-{[(2-nitrophenyl)amino]carbonyl}alanine is an organic compound that belongs to the class of nitroaniline derivatives This compound is characterized by the presence of a nitrophenyl group attached to an amino carbonyl alanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-nitrophenyl)amino]carbonyl}alanine typically involves the reaction of 2-nitroaniline with alanine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 2-nitroaniline and the carboxyl group of alanine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated synthesis equipment and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-nitrophenyl)amino]carbonyl}alanine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-aminophenylalanine.

    Substitution: Various substituted phenylalanine derivatives.

    Hydrolysis: Alanine and 2-nitroaniline.

Scientific Research Applications

N-{[(2-nitrophenyl)amino]carbonyl}alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[(2-nitrophenyl)amino]carbonyl}alanine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can undergo redox reactions, potentially generating reactive oxygen species that can affect cellular function. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions also plays a role in its activity.

Comparison with Similar Compounds

N-{[(2-nitrophenyl)amino]carbonyl}alanine can be compared with other nitroaniline derivatives and amino acid conjugates. Similar compounds include:

    2-nitroaniline: A precursor in the synthesis of this compound.

    N-{[(4-nitrophenyl)amino]carbonyl}alanine: A structural isomer with the nitro group in a different position on the phenyl ring.

    N-{[(2-nitrophenyl)amino]carbonyl}glycine: A similar compound with glycine instead of alanine.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which can be tailored for various applications.

Properties

IUPAC Name

2-[(2-nitrophenyl)carbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-4-2-3-5-8(7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCVYCGATHCQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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